molecular formula C8H16N2O3 B14864124 (Z)-2-(3,3-dimethoxycyclobutyl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-dimethoxycyclobutyl)-N'-hydroxyacetimidamide

Cat. No.: B14864124
M. Wt: 188.22 g/mol
InChI Key: RONUNBSJVOJXSB-UHFFFAOYSA-N
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Description

(Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique cyclobutyl ring structure with two methoxy groups and a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring with methoxy groups can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide moiety is introduced through a series of reactions involving the addition of hydroxylamine to an acetimidamide precursor.

Industrial Production Methods

Industrial production methods for (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyacetimidamide group to an amine.

    Substitution: The methoxy groups on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of metabolic processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclobutylmethanol: Similar in structure but with methyl groups instead of methoxy groups.

    3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile: Contains a nitrile group instead of the hydroxyacetimidamide moiety.

Uniqueness

(Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide is unique due to its combination of a cyclobutyl ring with methoxy groups and a hydroxyacetimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-(3,3-dimethoxycyclobutyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H16N2O3/c1-12-8(13-2)4-6(5-8)3-7(9)10-11/h6,11H,3-5H2,1-2H3,(H2,9,10)

InChI Key

RONUNBSJVOJXSB-UHFFFAOYSA-N

Isomeric SMILES

COC1(CC(C1)C/C(=N/O)/N)OC

Canonical SMILES

COC1(CC(C1)CC(=NO)N)OC

Origin of Product

United States

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